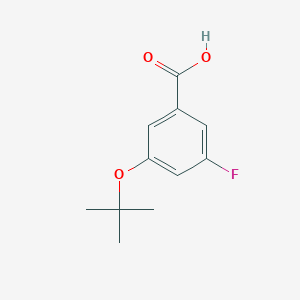
3-(tert-Butoxy)-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxy)-5-fluorobenzoic acid: is an organic compound that features a tert-butoxy group and a fluorine atom attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method involves the esterification of 5-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst.
Transesterification: Another approach is the transesterification of methyl 5-fluorobenzoate with tert-butyl alcohol using a base such as potassium tert-butoxide.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(tert-Butoxy)-5-fluorobenzoic acid can be converted to corresponding carboxylic acids.
Reduction: The compound can be reduced to 3-(tert-Butoxy)-5-fluorobenzyl alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials and polymers.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism by which 3-(tert-Butoxy)-5-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group in synthetic chemistry, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
- 3-(tert-Butoxy)-4-fluorobenzoic acid
- 3-(tert-Butoxy)-2-fluorobenzoic acid
- 3-(tert-Butoxy)-5-chlorobenzoic acid
Comparison:
- Uniqueness: The position of the fluorine atom in 3-(tert-Butoxy)-5-fluorobenzoic acid provides distinct reactivity patterns compared to its isomers and analogs.
- Reactivity: The presence of the tert-butoxy group offers steric hindrance, affecting the compound’s reactivity in substitution reactions.
- Applications: While similar compounds may share some applications, this compound’s specific structure makes it particularly valuable in certain synthetic and industrial processes .
Propriétés
Numéro CAS |
1369915-63-8 |
|---|---|
Formule moléculaire |
C11H13FO3 |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
GSJUIDXAQUOVLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
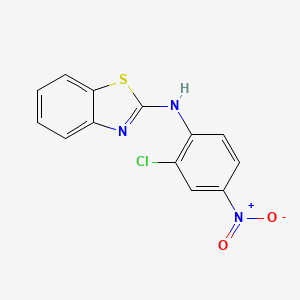
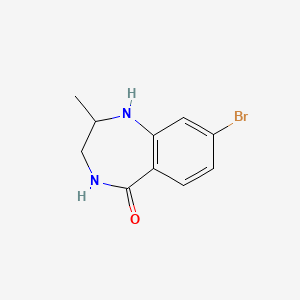
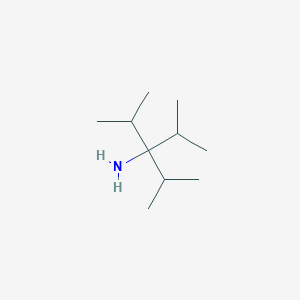
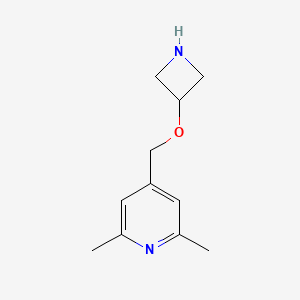
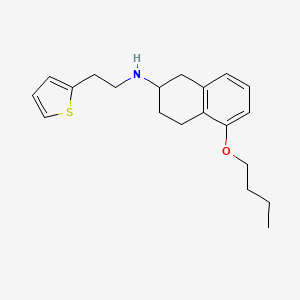
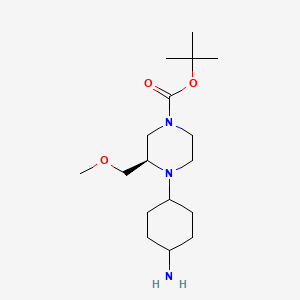
![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
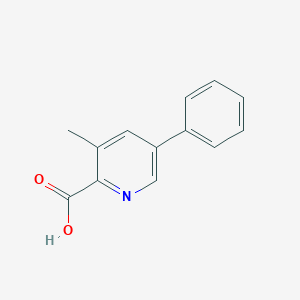
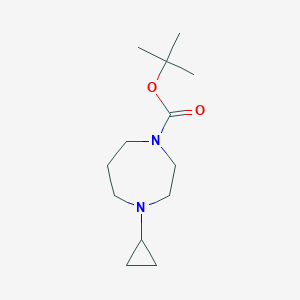
![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)

